
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic organic compound characterized by the presence of a urea moiety linked to a difluorophenyl group and a morpholinopyrimidinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate derivative of 2,4-difluoroaniline is reacted with the appropriate amine.
Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, where the morpholinopyrimidine derivative reacts with the urea intermediate.
Industrial Production Methods: Industrial production may involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, solvent, and pH are adjusted to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluorophenyl oxides, while substitution could result in various substituted derivatives.
Applications De Recherche Scientifique
Anti-Cancer Activity
Recent studies have demonstrated that 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea exhibits significant anti-cancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
A study published in RSC Advances explored the anti-cancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Data Table: Anti-Inflammatory Activity
Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
---|---|---|---|
TNF-α | 1200 | 400 | 66.67 |
IL-6 | 800 | 250 | 68.75 |
IL-1β | 600 | 200 | 66.67 |
This data suggests that treatment with the compound effectively reduces inflammatory markers, indicating its potential use in treating inflammatory diseases .
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)urea
- 1-(2,4-Difluorophenyl)-3-(morpholin-4-yl)urea
- 1-(2,4-Difluorophenyl)-3-(pyrimidin-2-yl)urea
Uniqueness: 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of both the difluorophenyl and morpholinopyrimidinylmethyl groups can enhance its binding affinity and specificity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Activité Biologique
1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has shown significant effects on:
- Nitric Oxide Synthase (iNOS) : The compound inhibits iNOS expression in macrophages, reducing nitric oxide production, which is crucial in inflammation .
- Cyclooxygenase-2 (COX-2) : It also downregulates COX-2 expression, further contributing to its anti-inflammatory properties .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the observed effects:
Parameter | Control | Treatment (µM) | Significance |
---|---|---|---|
iNOS Expression (mRNA) | High | Reduced | p < 0.01 |
COX-2 Expression (mRNA) | High | Reduced | p < 0.01 |
Nitric Oxide Production | High | Decreased | p < 0.01 |
These results indicate a robust anti-inflammatory effect that may be leveraged for therapeutic purposes.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by targeting cellular pathways involved in tumor growth and survival. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy .
Case Study 1: Inhibition of Inflammatory Pathways
A study investigating various morpholinopyrimidine derivatives highlighted the efficacy of this compound in inhibiting inflammatory responses in macrophages. The study utilized molecular docking to confirm strong binding affinity to iNOS and COX-2 active sites, suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs .
Case Study 2: Antidiabetic Activity
In related research exploring diphenyl urea derivatives, compounds structurally similar to this compound were shown to exhibit significant inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. These findings suggest potential applications in managing type 2 diabetes mellitus .
Research Findings
Recent investigations into the pharmacodynamics of this compound reveal several key findings:
- Molecular Docking Studies : The compound demonstrates favorable interactions with target enzymes, which may enhance its efficacy as an inhibitor.
- In Vivo Efficacy : Animal models are currently being employed to assess the therapeutic potential and safety profile of this compound in chronic inflammatory conditions and cancer.
- Synergistic Effects : Preliminary data indicate that combining this compound with other therapeutic agents may yield enhanced biological activity against specific diseases.
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, and how do they influence its reactivity?
- The compound contains a 2,4-difluorophenyl group (electron-withdrawing substituents), a urea linker (-NH-CO-NH-), and a 2-morpholinopyrimidin-4-ylmethyl moiety. The difluorophenyl group enhances lipophilicity and metabolic stability, while the morpholine-pyrimidine system participates in hydrogen bonding and π-π stacking interactions with biological targets .
- Methodological Insight : Use X-ray crystallography or DFT calculations to map electron density distributions and predict reactive sites .
Q. What synthetic routes are commonly employed for urea derivatives with morpholinopyrimidine motifs?
- Synthesis typically involves:
Coupling Reactions : Reacting 2,4-difluorophenyl isocyanate with a morpholinopyrimidine-methylamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Moisture-sensitive reactions require inert atmospheres (N₂/Ar) to prevent urea hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine but may increase side reactions.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates urea bond formation .
- Temperature : Lower temperatures (0–5°C) reduce byproduct formation from competing isocyanate reactions .
- Analytical Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water) .
Q. What methodologies are recommended to resolve contradictions in bioactivity data across different assays?
- Case Example : If kinase inhibition IC₅₀ varies between enzymatic and cell-based assays:
Dose-Response Refinement : Test a broader concentration range (e.g., 0.1 nM–100 µM) with triplicate measurements.
Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
Structural Analog Comparison : Compare with analogs (e.g., 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) to isolate substituent effects .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or BRAF). Prioritize derivatives with stronger H-bonds to hinge regions (e.g., morpholine O interacting with Lys721 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-target complexes .
Q. What experimental strategies mitigate metabolic instability in preclinical studies?
- In Vitro Assays :
- Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS.
- Stability Enhancements : Introduce deuterium at metabolically labile sites (e.g., urea NH) or replace morpholine with a saturated heterocycle .
Q. Methodological Notes
- Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Regioselectivity : Use steric directing groups (e.g., tert-butyl) to control substitution patterns in pyrimidine rings .
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O2/c17-11-1-2-14(13(18)9-11)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGEZFDRMLFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.